molecular formula C10H16BrN B12569452 2,6-Dimethyl-1-propylpyridin-1-ium bromide CAS No. 469885-77-6

2,6-Dimethyl-1-propylpyridin-1-ium bromide

Cat. No.: B12569452
CAS No.: 469885-77-6
M. Wt: 230.14 g/mol
InChI Key: AQDREDNSNLLESG-UHFFFAOYSA-M
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Description

2,6-Dimethyl-1-propylpyridin-1-ium bromide is a pyridinium salt with the molecular formula C10H16BrN. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a pyridinium ring substituted with two methyl groups at positions 2 and 6, and a propyl group at position 1, with bromide as the counterion.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-1-propylpyridin-1-ium bromide typically involves the quaternization of 2,6-dimethylpyridine with 1-bromopropane. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The reaction can be represented as follows:

2,6-Dimethylpyridine+1-Bromopropane2,6-Dimethyl-1-propylpyridin-1-ium bromide\text{2,6-Dimethylpyridine} + \text{1-Bromopropane} \rightarrow \text{this compound} 2,6-Dimethylpyridine+1-Bromopropane→2,6-Dimethyl-1-propylpyridin-1-ium bromide

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process may include additional purification steps such as recrystallization or column chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-1-propylpyridin-1-ium bromide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromide ion can be replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions.

    Oxidation: The compound can be oxidized to form N-oxide derivatives.

    Reduction: Reduction reactions can lead to the formation of corresponding amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and sodium thiolate. The reactions are typically carried out in polar solvents such as water or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as hydrogen peroxide or peracids are used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

    Nucleophilic Substitution: Products include hydroxylated, cyanated, or thiolated pyridinium salts.

    Oxidation: N-oxide derivatives of the pyridinium salt.

    Reduction: Corresponding amines.

Scientific Research Applications

2,6-Dimethyl-1-propylpyridin-1-ium bromide has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a precursor for the synthesis of other pyridinium salts.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug delivery systems and as a potential therapeutic agent.

    Industry: Utilized in the production of ionic liquids and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-1-propylpyridin-1-ium bromide involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of the target. For example, it may inhibit microbial growth by disrupting cell membrane integrity or interfere with cancer cell proliferation by modulating signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethylpyridine: The parent compound without the propyl and bromide groups.

    1-Propylpyridinium Bromide: Similar structure but without the methyl groups at positions 2 and 6.

    2,6-Dimethyl-1-butylpyridinium Bromide: Similar structure with a butyl group instead of a propyl group.

Uniqueness

2,6-Dimethyl-1-propylpyridin-1-ium bromide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methyl and propyl groups enhances its lipophilicity and potential interactions with biological membranes, making it a valuable compound for various applications.

Properties

CAS No.

469885-77-6

Molecular Formula

C10H16BrN

Molecular Weight

230.14 g/mol

IUPAC Name

2,6-dimethyl-1-propylpyridin-1-ium;bromide

InChI

InChI=1S/C10H16N.BrH/c1-4-8-11-9(2)6-5-7-10(11)3;/h5-7H,4,8H2,1-3H3;1H/q+1;/p-1

InChI Key

AQDREDNSNLLESG-UHFFFAOYSA-M

Canonical SMILES

CCC[N+]1=C(C=CC=C1C)C.[Br-]

Origin of Product

United States

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